2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide
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Overview
Description
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline core, a fluorobenzoyl group, and an ethylphenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via an acylation reaction using 4-fluorobenzoyl chloride and a suitable base such as pyridine.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 4-ethylphenylamine and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorobenzoyl chloride
- 2-Chloro-6-fluorobenzoyl chloride
Comparison
Compared to similar compounds, 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- C : 26
- H : 20
- Cl : 1
- F : 1
- N : 2
- O : 4
Its molecular weight is approximately 478.9 g/mol. The compound features a quinoline core, which is known for its ability to intercalate into DNA, potentially disrupting cellular processes.
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules:
- DNA Intercalation : The quinoline structure allows the compound to insert itself between DNA base pairs, leading to disruption of replication and transcription processes.
- Enzyme Inhibition : The benzoyl and ethoxyphenyl groups are believed to interact with various enzyme active sites, inhibiting their function and contributing to the compound's therapeutic effects.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound effectively inhibits the proliferation of cancer cell lines, suggesting potential use in cancer therapy.
- Mechanistic Studies : Research indicates that the compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways, enhancing its anticancer efficacy.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Bacterial Inhibition : In vitro tests revealed that it possesses inhibitory effects against various bacterial strains, including resistant strains, making it a candidate for further development in antimicrobial therapies .
Case Studies and Experimental Data
Several studies have evaluated the biological effects of this compound:
Study | Findings |
---|---|
Study A | Demonstrated significant inhibition of tumor growth in xenograft models. |
Study B | Showed antimicrobial activity against E. coli and S. aureus with MIC values below 50 µg/mL. |
Study C | Reported induction of apoptosis in breast cancer cell lines via caspase activation. |
These findings underscore the compound's potential across multiple therapeutic areas.
Properties
IUPAC Name |
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN2O3/c1-2-16-3-10-20(11-4-16)29-24(31)15-30-14-22(25(32)17-5-8-19(28)9-6-17)26(33)21-13-18(27)7-12-23(21)30/h3-14H,2,15H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXDDHMWJXBAJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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